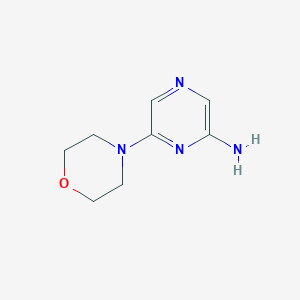

6-(4-Morpholinyl)pyrazinamine

Übersicht

Beschreibung

6-(4-Morpholinyl)pyrazinamine is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

6-(4-Morpholinyl)pyrazinamine is commonly used in the pharmaceutical field as an intermediate of anti-tuberculosis drugs . .

Mode of Action

It’s known that it can undergo chemical reactions to synthesize other more complex organic compounds for the treatment of tuberculosis .

Biochemical Pathways

As an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely involved in the biochemical pathways related to tuberculosis treatment .

Result of Action

Given its role as an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely that its effects are related to the inhibition of tuberculosis bacteria .

Biochemische Analyse

Biochemical Properties

6-(4-Morpholinyl)pyrazinamine plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic compounds used in tuberculosis treatment . It interacts with several enzymes and proteins, including aspartate decarboxylase, which is crucial for coenzyme A biosynthesis . The interaction between this compound and aspartate decarboxylase involves binding to the enzyme, leading to its degradation by the caseinolytic protease ClpC1-ClpP . This interaction disrupts the biosynthesis of coenzyme A, which is essential for the survival of Mycobacterium tuberculosis .

Cellular Effects

This compound affects various types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts membrane energetics and inhibits membrane transport functions . This disruption is primarily due to the accumulation of pyrazinoic acid, the active form of the compound, in acidic environments . The compound also influences cell signaling pathways and gene expression by targeting aspartate decarboxylase, leading to the degradation of this enzyme and subsequent inhibition of coenzyme A biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to pyrazinoic acid, which then binds to aspartate decarboxylase . This binding triggers the degradation of the enzyme by the ClpC1-ClpP protease complex . The inhibition of aspartate decarboxylase disrupts the biosynthesis of coenzyme A, a critical molecule for cellular metabolism and energy production . Additionally, the compound’s ability to disrupt membrane energetics further contributes to its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by the pH of the environment, with acidic conditions promoting the accumulation of pyrazinoic acid . Long-term studies have shown that the compound’s antimicrobial activity is more pronounced in acidic environments, where it can effectively disrupt membrane energetics and inhibit coenzyme A biosynthesis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term use in tuberculosis treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound lead to a more significant reduction in lung bacterial counts in mice and guinea pigs . There is a threshold beyond which the compound’s efficacy plateaus, and higher doses may result in toxic or adverse effects . The compound’s synergy with other tuberculosis drugs, such as rifampin, enhances its antimicrobial activity, making it a valuable component of combination therapy .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of coenzyme A . The compound is converted to pyrazinoic acid, which then inhibits aspartate decarboxylase, a key enzyme in the coenzyme A biosynthetic pathway . This inhibition disrupts the production of coenzyme A, leading to a decrease in metabolic flux and alterations in metabolite levels . The compound’s interaction with other enzymes and cofactors further influences its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins affects its localization and accumulation . In Mycobacterium tuberculosis, the compound’s accumulation in acidic environments enhances its antimicrobial activity by disrupting membrane energetics and inhibiting coenzyme A biosynthesis . The compound’s distribution within tissues is influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with aspartate decarboxylase and other enzymes involved in coenzyme A biosynthesis . The compound’s ability to accumulate in acidic environments further enhances its antimicrobial activity by disrupting membrane energetics and inhibiting essential metabolic pathways . Targeting signals and post-translational modifications may also influence the compound’s localization and function within cells .

Biologische Aktivität

6-(4-Morpholinyl)pyrazinamine, with the chemical formula C8H12N4O and CAS number 717847-03-5, is a compound primarily recognized for its role as an intermediate in the synthesis of anti-tuberculosis drugs. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has demonstrated significant biological activities, particularly in the context of tuberculosis treatment. Its pharmacological properties are largely attributed to its ability to interact with various biological targets involved in the metabolic pathways of Mycobacterium tuberculosis.

The compound acts as an intermediate in the synthesis of pyrazinoic acid, which is crucial for inhibiting the growth of tuberculosis bacteria. The primary mechanisms include:

- Inhibition of Membrane Transport : It disrupts membrane energetics and inhibits transport functions within Mycobacterium tuberculosis, leading to bacterial cell death.

- Conversion to Active Metabolites : Upon metabolism, it converts to pyrazinoic acid, which binds to aspartate decarboxylase, affecting bacterial metabolism and survival.

Studies have shown that this compound exhibits:

- Cellular Effects : It affects various cellular processes, specifically targeting Mycobacterium tuberculosis cells.

- Dosage Dependency : Research indicates that higher doses significantly reduce bacterial counts in animal models (mice and guinea pigs), demonstrating its efficacy as a potential therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are influenced by environmental pH levels. Acidic conditions promote the accumulation of pyrazinoic acid, enhancing its antibacterial activity.

Case Studies

A retrospective analysis involving animal models highlighted the compound's effectiveness:

- Study Design : Mice were administered varying doses of this compound.

- Results : Higher dosages correlated with a marked decrease in lung bacterial counts, suggesting a dose-dependent relationship between the compound and its antimicrobial effects.

Data Tables

Here is a summary table of key findings related to this compound:

| Parameter | Observation |

|---|---|

| Molecular Weight | 180.21 g/mol |

| Role | Intermediate in anti-tuberculosis drug synthesis |

| Target | Mycobacterium tuberculosis |

| Mechanism | Disruption of membrane energetics |

| Dosage Effect | Significant reduction in bacterial counts at higher doses |

| Stability | pH-dependent stability; acidic conditions favored accumulation |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

6-(4-Morpholinyl)pyrazinamine exhibits significant potential as a pharmaceutical agent due to its ability to interact with various biological targets. Notably, it has been identified as an adenosine receptor antagonist , particularly affecting the A1 and A2a subtypes. This interaction is crucial in the treatment of conditions like cardiac disorders, neurodegenerative diseases, and respiratory issues .

Table 1: Pharmacological Actions of this compound

| Pharmacological Action | Description |

|---|---|

| Antagonism of Adenosine Receptors | Modulates vascular resistance and potential diuretic effects |

| Anticancer Activity | Potential for use in cancer therapies through cellular signaling modulation |

| Neuroprotective Effects | May protect against neurodegeneration and improve cognitive functions |

| Anti-inflammatory Properties | Useful in managing inflammatory diseases |

Applications in Disease Treatment

The compound has been studied for its therapeutic potential against various diseases:

- Cancer : The compound's role as a dual antagonist of adenosine receptors suggests it may inhibit tumor growth and enhance the efficacy of existing cancer treatments. Research indicates that pyrazine derivatives can induce apoptosis in cancer cells .

- Infectious Diseases : this compound has shown promise in anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. Its structure allows for modifications that enhance its efficacy while reducing cytotoxicity .

- Neurological Disorders : The compound's ability to enhance cognitive function positions it as a candidate for treating disorders such as Alzheimer's disease and other forms of dementia .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- A study highlighted the compound's synthesis and evaluation against Mycobacterium tuberculosis, demonstrating its potential as an anti-TB agent with a favorable selectivity index compared to traditional treatments .

- Another research effort focused on its role in modulating adenosine receptors, revealing significant implications for cardiovascular health and possible therapeutic pathways for heart disease treatment .

Future Directions and Research Opportunities

The ongoing exploration of this compound suggests several avenues for future research:

- Structural Modifications : Investigating derivatives of this compound could lead to enhanced potency and specificity against targeted diseases.

- Combination Therapies : Understanding how this compound interacts with other drugs may yield synergistic effects that improve treatment outcomes for complex diseases like cancer and tuberculosis.

- Clinical Trials : Further studies are necessary to assess safety profiles and therapeutic efficacy in human populations, paving the way for clinical applications.

Eigenschaften

IUPAC Name |

6-morpholin-4-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQRJZXZMRXHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672040 | |

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717847-03-5 | |

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.